
1-(2-Butoxyethoxy)undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Butoxyethoxy)undecane is an organic compound that belongs to the class of ethers It is characterized by the presence of a butoxyethoxy group attached to an undecane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-butoxyethoxy)undecane typically involves the reaction of 1-undecanol with 2-butoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C11H23OH+C6H14O2→C17H36O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques such as distillation and chromatography ensures the purity of the final product.
化学反应分析
Types of Reactions
1-(2-Butoxyethoxy)undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether group to alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr).
Major Products Formed
Oxidation: Formation of aldehydes (e.g., undecanal) and carboxylic acids (e.g., undecanoic acid).
Reduction: Formation of alcohols (e.g., 1-undecanol).
Substitution: Formation of halogenated compounds (e.g., 1-chloro-2-butoxyethoxyundecane).
科学研究应用
1-(2-Butoxyethoxy)undecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane interactions and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用机制
The mechanism of action of 1-(2-butoxyethoxy)undecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s ether group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions.
相似化合物的比较
Similar Compounds
- 1-(2-Butoxyethoxy)ethane
- 1-(2-Butoxyethoxy)hexane
- 1-(2-Butoxyethoxy)octane
Uniqueness
1-(2-Butoxyethoxy)undecane is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This longer chain length can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
108063-05-4 |
|---|---|
分子式 |
C17H36O2 |
分子量 |
272.5 g/mol |
IUPAC 名称 |
1-(2-butoxyethoxy)undecane |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-8-9-10-11-12-13-15-19-17-16-18-14-6-4-2/h3-17H2,1-2H3 |
InChI 键 |
XGKORDUFVGHZGD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOCCOCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


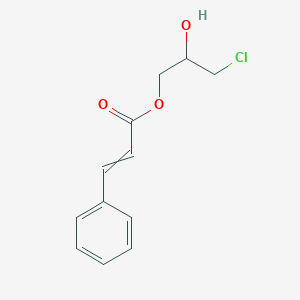
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
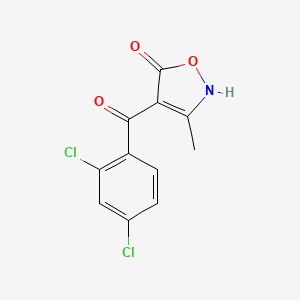

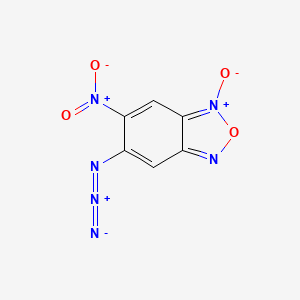

![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)

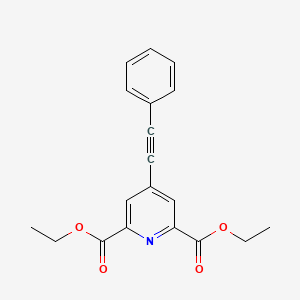

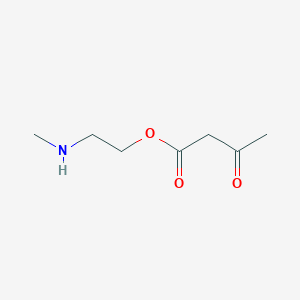
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
